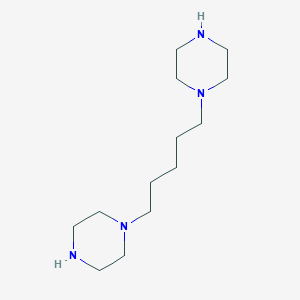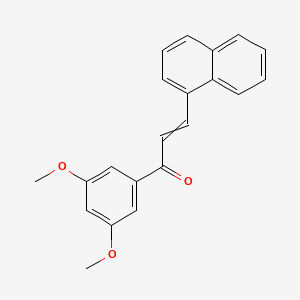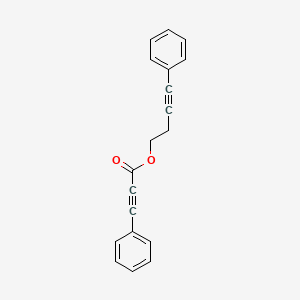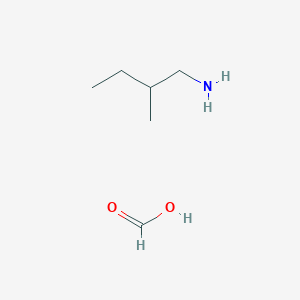
1,1'-(Pentane-1,5-diyl)dipiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Pentane-1,5-diyl)dipiperazine is a chemical compound characterized by the presence of two piperazine rings connected by a pentane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Pentane-1,5-diyl)dipiperazine typically involves the reaction of piperazine with 1,5-dibromopentane. The reaction is carried out in a suitable solvent, such as acetonitrile, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of 1,1’-(Pentane-1,5-diyl)dipiperazine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-(Pentane-1,5-diyl)dipiperazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The piperazine rings can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(Pentane-1,5-diyl)dipiperazine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential therapeutic effects, including its use as an anxiolytic agent.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,1’-(Pentane-1,5-diyl)dipiperazine involves its interaction with specific molecular targets. In biological systems, it can interact with neurotransmitter receptors, leading to anxiolytic effects. The compound can also form stable complexes with metal ions, which is useful in coordination chemistry .
Vergleich Mit ähnlichen Verbindungen
1,1’-(Piperazine-1,4-diyl)bis(2-chloroethan-1-one): Similar structure but with different substituents on the piperazine rings.
1,1’-(Pyrazine-1,4-diyl)-bis(propan-2-one): Contains pyrazine rings instead of piperazine.
Uniqueness: 1,1’-(Pentane-1,5-diyl)dipiperazine is unique due to its specific pentane linkage, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
904958-91-4 |
|---|---|
Molekularformel |
C13H28N4 |
Molekulargewicht |
240.39 g/mol |
IUPAC-Name |
1-(5-piperazin-1-ylpentyl)piperazine |
InChI |
InChI=1S/C13H28N4/c1(2-8-16-10-4-14-5-11-16)3-9-17-12-6-15-7-13-17/h14-15H,1-13H2 |
InChI-Schlüssel |
HZOGSKJEJYLPFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CCCCCN2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(3-Oxo-3H-indol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B12609112.png)


![5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione](/img/structure/B12609123.png)

![N,N-Dicyclohexyl-N',N''-bis[2,6-di(propan-2-yl)phenyl]guanidine](/img/structure/B12609141.png)
![(2S,3S)-3-[(2-Phenylethoxy)carbonyl]oxirane-2-carboxylate](/img/structure/B12609151.png)
![3,3'-(Dodecane-1,12-diyl)bis[5-(dichloromethyl)-1,2,4-oxadiazole]](/img/structure/B12609152.png)
![1,2-Dibromo-4,5-bis{[6-(2-methoxyethoxy)hexyl]oxy}benzene](/img/structure/B12609156.png)


